molecular formula C16H15NO3 B5268370 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B5268370
M. Wt: 269.29 g/mol
InChI Key: SHLVTYKREZOGJB-SOFGYWHQSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols, alkanes, or other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

    Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in inflammation and immune responses.

    Interacting with cellular receptors: Such as G-protein coupled receptors (GPCRs) or nuclear receptors, which are involved in various physiological processes.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, 3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one, and 3-(3,4-Dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one.

    Uniqueness: The presence of both the 3,4-dimethoxyphenyl and pyridin-2-yl groups in the structure of this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-15-9-7-12(11-16(15)20-2)6-8-14(18)13-5-3-4-10-17-13/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLVTYKREZOGJB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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